2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid
Description
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid is an organic compound with the molecular formula C16H13F2NO3. This compound is characterized by the presence of two fluorine atoms and an ethylcarbamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-5-3-9(7-14(12)18)13-8-10(17)4-6-11(13)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHWUJMOCCLFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691910 | |
| Record name | 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-78-6 | |
| Record name | 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid typically involves multiple steps, including nucleophilic aromatic substitution and amide formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation-reduction reactions, leading to the formation of various derivatives.
Amide Formation: The ethylcarbamoyl group can react with other functional groups to form amides and related compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Agents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted benzoic acids, amides, and various fluorinated aromatic compounds.
Scientific Research Applications
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the ethylcarbamoyl group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
- 4-(Ethylcarbamoyl)-3-fluorobenzeneboronic acid
Comparison: Compared to similar compounds, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
